SF1126

Description

Significance of SF1126 in Preclinical Oncology Research this compound holds significance in preclinical oncology research due to its multi-targeted mechanism and its evaluation across various cancer models. Its design as an RGD-conjugated prodrug of LY294002 aimed to address the pharmacokinetic limitations of the parent compound, facilitating its investigation in vivo.nih.govaacrjournals.orghilarispublisher.comPreclinical studies have explored this compound's activity in diverse cancer types, including colorectal cancer, B-cell non-Hodgkin's lymphoma, multiple myeloma, neuroblastoma, and hepatocellular carcinoma.cellphysiolbiochem.comcellphysiolbiochem.comresearchgate.netaacrjournals.orghilarispublisher.comashpublications.orgresearchgate.netnih.govThese studies have investigated its effects on key signaling pathways, cell proliferation, apoptosis, and tumor growth in both in vitro and in vivo models.cellphysiolbiochem.comcellphysiolbiochem.comresearchgate.netaacrjournals.orghilarispublisher.comashpublications.orgnih.govThe compound's ability to inhibit multiple targets, such as PI3K and BRD4, has been a key area of investigation, suggesting potential advantages over single-target inhibitors.cellphysiolbiochem.comcellphysiolbiochem.comresearchgate.netaacrjournals.orgThe preclinical data generated with this compound have contributed to the understanding of dual inhibition strategies and the potential therapeutic utility of targeting multiple pathways simultaneously in cancer.cellphysiolbiochem.comcellphysiolbiochem.comresearchgate.netaacrjournals.orghilarispublisher.comashpublications.orgnih.gov

Data Tables:

Table 1: Preclinical Activity of this compound in Various Cancer Cell Lines (Illustrative IC50 values)

| Cancer Type | Cell Line | This compound IC50 (µM) | Reference |

| Colorectal Cancer | HT-29 | 1-5 | cellphysiolbiochem.comcellphysiolbiochem.com |

| B-cell Non-Hodgkin Lymphoma | SUDHL-4 | 3.28 | hilarispublisher.comashpublications.org |

| B-cell Non-Hodgkin Lymphoma | TMD-8 | 1.47 | hilarispublisher.comashpublications.org |

| Hepatocellular Carcinoma | Hep3B | 5.05 | aacrjournals.org |

| Hepatocellular Carcinoma | HepG2 | 6.89 | aacrjournals.org |

| Hepatocellular Carcinoma | SK-Hep1 | 3.14 | aacrjournals.org |

| Hepatocellular Carcinoma | Huh7 | 2.14 | aacrjournals.org |

Note: IC50 values can vary depending on experimental conditions and assay duration.

Detailed Research Findings:

Preclinical studies have demonstrated the inhibitory effects of this compound on cancer cell growth and survival across various models. In colorectal cancer cells (HT-29), this compound inhibited survival in a concentration- and time-dependent manner, with IC50 values typically ranging from 1 to 5 µM after 72-96 hours of treatment. cellphysiolbiochem.comcellphysiolbiochem.com this compound also induced significant apoptosis in human colorectal cancer cells, while showing non-cytotoxicity to normal colon epithelial cells. cellphysiolbiochem.comcellphysiolbiochem.com Mechanistically, this compound was shown to block Akt-mTORC1/2 signaling and downregulate BRD4 targets like Myc and Cyclin D1 in colorectal cancer cells. cellphysiolbiochem.comcellphysiolbiochem.com Furthermore, this compound was found to activate p38 signaling, which contributed to its cytotoxic and apoptotic effects in these cells. cellphysiolbiochem.comcellphysiolbiochem.com In vivo studies using HT-29 xenograft models showed that subcutaneous administration of this compound significantly inhibited tumor growth. cellphysiolbiochem.comcellphysiolbiochem.com

In aggressive B-cell non-Hodgkin's lymphoma cell lines (SUDHL-4 and TMD-8), this compound potently suppressed cell proliferation, induced G1 cell cycle arrest by inhibiting cyclin D1, and promoted apoptosis. hilarispublisher.comashpublications.org This activity was associated with the suppression of Akt and GSK-3β phosphorylation, confirming the inhibition of the PI3K pathway. hilarispublisher.comashpublications.org this compound demonstrated superior activity compared to the PI3K delta-specific inhibitor CAL-101 in these models. hilarispublisher.comashpublications.org

Studies in multiple myeloma have shown that this compound is cytotoxic to various human multiple myeloma cell lines. nih.gov In an in vivo multiple myeloma xenograft model (MM.1R), this compound significantly inhibited tumor growth (94% inhibition), which was accompanied by a decrease in cellular proliferation and angiogenesis. nih.gov this compound inhibited phospho-AKT, phospho-ERK, and the hypoxic stabilization of HIF1α in MM.1R cells in vitro. nih.gov

This compound has also been evaluated in neuroblastoma models, showing anti-tumor activity and sensitizing cell lines to doxorubicin (B1662922) treatment. researchgate.netresearchgate.net Its effects included blocking MDM2 activation and inhibiting IGF-1 induced activation of Akt. researchgate.net

In hepatocellular carcinoma cell lines, this compound inhibited proliferation and induced cell cycle arrest and apoptosis. aacrjournals.org The combination of this compound with sorafenib (B1663141) resulted in increased inhibition of HCC proliferation in these cell lines. aacrjournals.org

Table 2: Key Signaling Pathways Affected by this compound in Preclinical Studies

| Pathway Targeted/Affected | Observed Effect in Preclinical Models | Relevant Cancer Types Studied | Reference |

| PI3K/Akt/mTOR | Inhibition of phosphorylation (e.g., pAkt, pGSK-3β), reduced proliferation, cell cycle arrest, apoptosis induction | Colorectal Cancer, B-cell Non-Hodgkin Lymphoma, Multiple Myeloma, Hepatocellular Carcinoma, Neuroblastoma | cellphysiolbiochem.comcellphysiolbiochem.comresearchgate.netaacrjournals.orghilarispublisher.comashpublications.orgnih.gov |

| BRD4 | Downregulation of target proteins (e.g., Myc, Cyclin D1) | Colorectal Cancer, Neuroblastoma, Hepatocellular Carcinoma | cellphysiolbiochem.comcellphysiolbiochem.comresearchgate.netaacrjournals.org |

| p38 signaling | Activation | Colorectal Cancer | cellphysiolbiochem.comcellphysiolbiochem.com |

| HIF1α | Inhibition of hypoxic stabilization | Multiple Myeloma | nih.gov |

| MDM2 | Blocking activation | Neuroblastoma | researchgate.net |

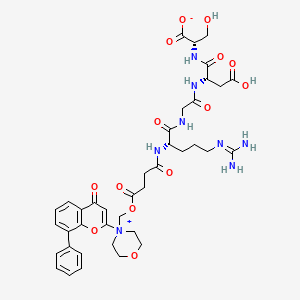

Structure

2D Structure

Properties

Key on ui mechanism of action |

SF1126 is a small molecule conjugate containing a pan-PI3K inhibitor that selectively inhibits all PI3K class IA isoforms and other key members of the PI3K superfamily, including DNA-PK and mTOR. A major factor in tumor resistance to approved chemotherapy agents is thought to be the activation of the PI3K/PTEN pathway. As a result, it is thought that inhibiting this pathway, via SF1126, could cause the resetting of sensitivity to approved agents and exhibit synergistic anticancer effects. |

|---|---|

CAS No. |

936487-67-1 |

Molecular Formula |

C39H48N8O14 |

Molecular Weight |

852.8 g/mol |

IUPAC Name |

(3S)-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C39H48N8O14/c40-39(41)42-13-5-10-26(36(55)43-20-31(51)45-27(18-33(52)53)37(56)46-28(21-48)38(57)58)44-30(50)11-12-34(54)60-22-47(14-16-59-17-15-47)32-19-29(49)25-9-4-8-24(35(25)61-32)23-6-2-1-3-7-23/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,50,51,52,53,55,56,57,58)/t26-,27-,28-/m0/s1 |

InChI Key |

SVNJBEMPMKWDCO-KCHLEUMXSA-N |

SMILES |

C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-])C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |

Isomeric SMILES |

C1COCC[N+]1(COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)[O-])C(=O)NC(CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |

Appearance |

White to off-white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SF-1126, SF1126, SF 1126 |

Origin of Product |

United States |

Structural Modifications and Targeted Delivery Research of Sf1126

Prodrug Design and Bioconversion Mechanisms of SF1126

This compound is designed as a water-soluble prodrug containing the pan-PI3K/mTOR inhibitor LY294002 (also referred to as SF1101) conjugated to an RGD-containing tetra-peptide, SF1174 cancer.govmedkoo.com. The prodrug strategy aims to overcome the poor solubility and unfavorable pharmacokinetic properties of the parent compound, LY294002 aacrjournals.orgresearchgate.netnih.gov.

The bioconversion mechanism of this compound involves the hydrolysis of the conjugate upon entry into cells, particularly within the tumor compartment cancer.govmedkoo.com. At physiological pH, this compound is cleaved to release the active SF1101 (LY294002) moiety, which then exerts its inhibitory effects on PI3K and other kinases aacrjournals.orgcancer.govnih.gov. This controlled release mechanism is intended to allow for sustained levels of the active drug nih.gov. The design ensures that this compound itself has minimal PI3K inhibitory activity until it is hydrolyzed to SF1101 aacrjournals.org.

Peptide Conjugation Strategies for Enhanced Tumor-Selective Delivery

A key aspect of this compound's design is the conjugation to a targeting peptide to facilitate enhanced delivery to the tumor microenvironment aacrjournals.orgnih.govoncotarget.com. This strategy leverages the differential expression of certain receptors on tumor cells and tumor vasculature compared to normal tissues aacrjournals.orgcancer.gov.

Role of Arg-Gly-Asp (RGD) Motif in this compound Targeting

The targeting moiety in this compound includes an Arg-Gly-Asp (RGD) motif aacrjournals.orgcancer.govoncotarget.com. The RGD sequence is a well-known peptide motif that is recognized by several types of integrin receptors medchemexpress.comtaylorandfrancis.com. By incorporating the RGD motif, this compound is designed to bind selectively to integrins that are often overexpressed on angiogenic tumor vasculature and some tumor cells aacrjournals.orgcancer.govnih.gov. This targeted binding is intended to concentrate the prodrug at the site of the tumor, thereby increasing the local concentration of the active drug upon cleavage aacrjournals.orgnih.gov. Studies have indicated that the RGD targeting module contributes to the pharmacodynamic activity of this compound aacrjournals.org.

Investigation of Integrin Binding Specificity in Tumor Microenvironment

Research into this compound has focused on its binding specificity to integrins prevalent in the tumor microenvironment. Specifically, this compound is targeted to integrins such as αvβ3 and α5β1, which are expressed on both endothelial and tumor cells and are involved in angiogenesis and tumor progression aacrjournals.orgcancer.govnih.gov. The RGD ligand in this compound facilitates binding to these integrins aacrjournals.orgcancer.govnih.gov. Studies have shown that this compound binds specific integrins within the tumor compartment, a design feature aimed at enhancing delivery to the tumor vasculature and tumor tissue nih.gov.

Evidence suggests that the RGD targeting moiety plays an important role in the in vivo and in vitro activity of this compound aacrjournals.org. For instance, the capacity of this compound to inhibit tumor growth in xenograft models was enhanced by the RGDS integrin binding component medkoo.comnih.gov. Furthermore, the inhibitory action of this compound on targets like phospho-AKT can be specifically blocked by a pre-pulse of RGDS peptide, confirming that its activity is at least partly dependent on the RGDS peptide moiety binding to cells aacrjournals.orgresearchgate.net.

Comparative Analysis of this compound versus Parent Compound LY294002 in Delivery Efficacy

A key motivation for developing this compound was to overcome the limitations of LY294002, particularly its poor solubility and unfavorable pharmacokinetics, which hindered its clinical viability aacrjournals.orgresearchgate.netnih.gov. Comparative studies have highlighted the improved delivery efficacy of this compound.

LY294002 is poorly water-soluble and has a very short or immeasurable plasma half-life, making systemic administration challenging researchgate.netnih.govnih.gov. In contrast, this compound is water-soluble and exhibits more favorable pharmacokinetic properties researchgate.netmedkoo.comnih.gov. Studies in preclinical models have shown that this compound has acceptable pharmacokinetics nih.gov.

Furthermore, the targeted delivery mechanism of this compound leads to enhanced accumulation of the active LY294002 moiety within tumor tissue compared to non-targeted delivery of LY294002 or a false-targeted prodrug (SF1326) aacrjournals.orgresearchgate.netmedkoo.com. This augmented tumor tissue concentration of the active compound is directly correlated with increased in vivo efficacy aacrjournals.org. For example, in tumor models, the enhanced efficacy of this compound compared to SF1326 was linked to approximately a two-fold increase in the levels of SF1101/LY294002 observed within the tumor tissue aacrjournals.org.

The improved pharmacokinetic profile and tumor targeting of this compound contribute to its enhanced antitumor activity in vivo compared to the parent compound researchgate.netnih.govnih.gov.

Comparative Delivery and Pharmacokinetic Properties

| Compound | Solubility | Plasma Half-Life (Preclinical) | Tumor Accumulation | In vivo Efficacy (vs. Parent) |

| LY294002 | Poorly soluble | Short/Immeasurable researchgate.netnih.govnih.gov | Lower | Limited by PK/Solubility researchgate.netnih.gov |

| This compound | Water soluble | > 1 hour (cleaved LY294002) nih.gov | Enhanced aacrjournals.orgresearchgate.netmedkoo.com | Enhanced researchgate.netnih.govnih.gov |

This table summarizes key differences in the delivery and pharmacokinetic properties, illustrating how the prodrug design of this compound addresses the limitations of LY294002.

Enhanced Tumor Delivery Data (Example from Xenograft Studies)

| Compound | Relative SF1101/LY294002 Levels in Tumor Tissue (Fold Increase vs. SF1326) |

| This compound | ~2-fold aacrjournals.org |

| SF1326 | 1 (Baseline) aacrjournals.org |

This data indicates the improved delivery of the active compound to the tumor site mediated by the targeting features of this compound.

Antitumor Activity Comparison (Example from Xenograft Studies)

| Compound | Tumor Growth Inhibition (vs. Control) | Significance |

| This compound | Significant inhibition aacrjournals.orgresearchgate.netnih.gov | P < 0.0001 aacrjournals.org |

| SF1326 | Effective inhibition aacrjournals.org | P = 0.005 aacrjournals.org |

| This compound vs SF1326 | Increased efficacy aacrjournals.org | P = 0.0025 aacrjournals.org |

This table demonstrates the superior efficacy of this compound compared to a false-targeted prodrug, further supporting the benefit of the targeted delivery strategy.

Molecular Targets and Binding Interactions of Sf1126

Phosphatidylinositol 3-Kinase (PI3K) Isoform Inhibition

SF1126 is characterized as a pan-PI3K inhibitor, meaning it targets multiple isoforms within the PI3K family. drugbank.commedchemexpress.comaacrjournals.org The PI3K pathway is frequently activated in numerous cancers and plays a critical role in various cellular processes, including proliferation, survival, and angiogenesis. drugbank.comaacrjournals.org

Pan-PI3K Inhibition Profile and Specificity

This compound's inhibitory activity stems from its conversion in vivo to LY294002, a well-established pan-PI3K inhibitor. drugbank.comashpublications.orgaacrjournals.org LY294002 has been shown to block all classes of PI3K. aacrjournals.org The RGD peptide conjugation in this compound is designed to provide targeted delivery to tumors expressing specific integrins, thereby potentially increasing the concentration of the active inhibitor (LY294002) within the tumor microenvironment and reducing systemic exposure and associated toxicities. ashpublications.orgcellphysiolbiochem.comaacrjournals.org

Modulation of Class I PI3K Isoforms (p110α, p110β, p110δ, p110γ)

Class I PI3Ks are heterodimers consisting of a regulatory subunit (p85, p55) and a catalytic subunit (p110). mdpi.com Class IA PI3Ks include the p110α, p110β, and p110δ catalytic isoforms, while Class IB includes the p110γ isoform. aacrjournals.orgmdpi.com this compound, through its active moiety LY294002, inhibits all Class IA PI3K isoforms. drugbank.commdpi.com LY294002 has reported IC50 values for these isoforms: p110α (720 nmol/L), p110β (306 nmol/L), p110γ (1.6 μmol/L), and p110δ (1.33 μmol/L). aacrjournals.org Inhibition of all Class IA isoforms is considered important for achieving maximal inhibition of cell proliferation and inducing apoptosis in certain contexts. ashpublications.org

Here is a table summarizing the reported IC50 values of LY294002 against Class I PI3K isoforms:

| PI3K Isoform | IC50 (nmol/L) | Source |

| p110α | 720 | aacrjournals.org |

| p110β | 306 | aacrjournals.org |

| p110γ | 1600 | aacrjournals.org |

| p110δ | 1330 | aacrjournals.org |

Bromodomain and Extra-Terminal Domain (BET) Protein Family Modulation

In addition to its effects on PI3K, this compound has been identified as a BRD4 inhibitor. medchemexpress.comnih.govnih.gov The BET protein family, including BRD2, BRD3, BRD4, and BRDT, are transcriptional coactivators that play a role in regulating gene expression, including that of oncogenes like MYC. aacrjournals.orgpnas.org

Targeting of BRD4 and its Bromodomains

This compound, through its active moiety LY294002, targets BRD4. nih.govaacrjournals.org BRD4 contains two N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins. aacrjournals.orgpnas.org Studies have shown that LY294002 can bind to the BD1 bromodomain of BRD4. nih.govaacrjournals.org

Mechanisms of BRD4 Interaction with Acetylated Lysine-Binding Sites

The interaction between BRD4 bromodomains and acetylated lysine residues is crucial for recruiting BRD4-containing protein complexes to chromatin, influencing gene transcription. pnas.org LY294002 has been shown to inhibit BET bromodomain binding to acetylated lysine-binding sites within chromatin. nih.govaacrjournals.org Specifically, the active moiety of this compound blocks BRD4 interaction with acetylated histone H4 chromatin marks. nih.govaacrjournals.org This disruption can lead to the displacement of BRD4 from the transcriptional start sites of target genes, such as MYC, thereby downregulating their expression. nih.govnih.govaacrjournals.org Molecular modeling studies have depicted the interaction between LY294002 and the BRD4 bromodomain BD1, showing it docking at the acetyl-lysine recognition pocket. nih.gov

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Interactions

The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated downstream of PI3K signaling. mdpi.comresearchgate.net this compound has been shown to interact with and inhibit the mTOR pathway. drugbank.comnih.govnih.gov As a dual PI3K/mTOR inhibitor, this compound can block multiple points within this critical signaling cascade. mdpi.comresearchgate.net this compound has been reported to inhibit both mTORC1 and mTORC2 complexes. cellphysiolbiochem.comnih.govmdpi.com Inhibition of the PI3K/AKT/mTOR pathway by this compound has been demonstrated by the suppression of phosphorylation of key downstream effectors such as AKT, p70S6K, and 4EBP1 in various cell lines. cellphysiolbiochem.comnih.govnih.govresearchgate.net

Inhibition of mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2)

This compound is recognized as a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). aacrjournals.orgnih.govpatsnap.commdpi.com These complexes are central to the PI3K/Akt/mTOR pathway, which plays a significant role in regulating cell growth, proliferation, metabolism, and survival. cellphysiolbiochem.commdpi.commdpi.comwikipedia.orgaging-us.com Inhibition of this pathway by this compound has been observed in various cancer cell lines. cellphysiolbiochem.comaacrjournals.orgnih.govcellphysiolbiochem.com For instance, studies in colorectal cancer (CRC) cells demonstrated that this compound blocked Akt-mTORC1/2 signaling activation, as evidenced by the dose-dependent inhibition of phosphorylation of Akt (Ser-473 and Thr-308) and S6K1 (Thr-389). cellphysiolbiochem.comnih.govcellphysiolbiochem.com Similarly, in hepatocellular carcinoma (HCC) cells, this compound inhibited multiple key enzymes in the PI3K/AKT/mTOR pathway. aacrjournals.orgmedchemexpress.com The ability of this compound to inhibit both mTORC1 and mTORC2 is considered an advantage over rapamycin-like inhibitors, which primarily target mTORC1. mdpi.comwikipedia.org

Data on this compound inhibition of Akt and S6K1 phosphorylation in HT-29 cells:

| Target Phosphorylation Site | Effect of this compound (Dose-Dependent) |

| Akt (Ser-473) | Inhibited cellphysiolbiochem.comnih.govcellphysiolbiochem.com |

| Akt (Thr-308) | Inhibited cellphysiolbiochem.comnih.govcellphysiolbiochem.com |

| S6K1 (Thr-389) | Inhibited cellphysiolbiochem.comnih.govcellphysiolbiochem.com |

Investigation of Additional Kinase and Protein Targets

Beyond its effects on the PI3K and mTOR complexes, this compound has been investigated for its interactions with other kinases and proteins, highlighting its multi-targeted nature. gisttrials.orgascopubs.org

DNA-Dependent Protein Kinase (DNA-PK)

This compound has been identified as an inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme involved in DNA repair, particularly non-homologous end joining (NHEJ). drugbank.comgisttrials.orgcancer.govjpp.krakow.plupol.cz DNA-PK is also a member of the PI3K-related kinase superfamily. gisttrials.orgcancer.gov The active moiety of this compound, LY294002, has been shown to display comparable inhibitory activity against DNA-PK. jpp.krakow.pl Inhibition of DNA-PK by compounds like LY294002 can lead to radiosensitization and chemosensitization in cancer cells. jpp.krakow.plupol.cz

p38 Mitogen-Activated Protein Kinase (MAPK) Activation and Role

Research indicates that this compound can activate p38 mitogen-activated protein kinase (MAPK) signaling in certain cancer cell types, such as colorectal cancer cells. cellphysiolbiochem.comnih.govcellphysiolbiochem.comoncotarget.com This activation appears to contribute to this compound-induced cytotoxicity and apoptosis in these cells. cellphysiolbiochem.comnih.govcellphysiolbiochem.com Studies using p38 inhibitors or p38 short hairpin RNA demonstrated that blocking p38 signaling attenuated the cytotoxic and apoptotic effects of this compound. cellphysiolbiochem.comnih.govcellphysiolbiochem.com This suggests that p38 activation is a distinct mechanism contributing to this compound's effects, potentially independent of its PI3K-BRD4 inhibition. cellphysiolbiochem.com

Data on this compound activation of p38 signaling in HT-29 cells:

| Target Phosphorylation Site | Effect of this compound |

| ASK1 | Increased phosphorylation cellphysiolbiochem.com |

| p38 | Increased phosphorylation cellphysiolbiochem.com |

Other Kinases and Protein Interactions (e.g., PIM1, PLK1, CK2)

This compound and its active metabolite LY294002 have been associated with the inhibition of other kinases, including PIM1, PLK1, and CK2. gisttrials.orgascopubs.org

PIM1: PIM kinases, including PIM1, are serine/threonine kinases involved in cell survival and proliferation, and their overexpression is linked to various cancers. embopress.orgnih.gov Increased PIM expression has been associated with resistance to PI3K inhibitors. embopress.org this compound has been noted as a potential inhibitor of PIM1. gisttrials.orgascopubs.org

PLK1: Polo-like kinase 1 (PLK1) is a key regulator of mitosis and is often overexpressed in tumors. researchgate.netmdpi.commdpi.com Inhibition of PLK1 can affect cell cycle progression and induce apoptosis. researchgate.netmdpi.com this compound has been listed among the kinases inhibited by LY294002, the active form of this compound, including PLK1. gisttrials.orgascopubs.org

CK2: Casein kinase 2 (CK2) is a constitutively active serine/threonine kinase with roles in various cellular functions, including signal transduction, gene expression, and DNA damage response. researchgate.net Elevated CK2 expression is often linked to poor prognosis in cancer. researchgate.net this compound has been identified as a PI3K/mTOR inhibitor that also affects CK2. gisttrials.orgascopubs.orggoogle.comgoogle.com CK2 is known to interact with and phosphorylate various proteins, including those involved in the PI3K/Akt/mTOR pathway. aging-us.comjcancer.org

Table of Other Investigated Kinase and Protein Targets of this compound:

| Target | Type of Interaction/Effect | References |

| DNA-Dependent Protein Kinase (DNA-PK) | Inhibition | drugbank.comgisttrials.orgcancer.govascopubs.orgjpp.krakow.plupol.cz |

| p38 Mitogen-Activated Protein Kinase (MAPK) | Activation | cellphysiolbiochem.comnih.govcellphysiolbiochem.comoncotarget.com |

| PIM1 | Inhibition | gisttrials.orgascopubs.org |

| PLK1 | Inhibition | gisttrials.orgascopubs.org |

| CK2 | Inhibition | gisttrials.orgascopubs.orggoogle.comgoogle.com |

Cellular and Biochemical Mechanisms of Action of Sf1126

Regulation of Key Oncogenic Signaling Pathways

SF1126 exerts its anti-tumor effects by downregulating or interacting with components of several key signaling pathways frequently dysregulated in cancer.

PI3K-Akt-mTOR Pathway Downregulation

The Phosphatidylinositol 3-kinase (PI3K)-Akt-mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of numerous cellular processes, including cell proliferation, survival, and metabolism, and is frequently hyper-activated in various cancers. cellphysiolbiochem.commdpi.commdpi.com this compound functions as a pan-PI3K inhibitor, targeting all Class IA PI3K isoforms and other members of the PI3K superfamily, including mTOR. drugbank.commdpi.com

Studies have demonstrated that this compound effectively blocks Akt-mTOR complex1/2 signaling. cellphysiolbiochem.com This inhibition leads to a decrease in the phosphorylation levels of key downstream effectors of the PI3K-Akt-mTOR pathway, such as Akt, p70S6K, and 4EBP1. nih.govashpublications.orgnih.gov The reduction in phosphorylated Akt (pAkt) levels confirms the inhibitory effect of this compound on this pathway. hilarispublisher.comresearchgate.net

BRD4-Mediated Transcriptional Control and Target Protein Modulation (e.g., Myc, Cyclin D1)

In addition to its effects on the PI3K pathway, this compound also acts as a BRD4 inhibitor. cellphysiolbiochem.comnih.gov BRD4 is a member of the Bromodomain and Extra-Terminal (BET) protein family, which plays a crucial role in regulating gene transcription by binding to acetylated lysine (B10760008) residues on histones. nih.govnih.gov

This compound has been shown to block BRD4 interaction with acetylated lysine residues on histone H4 and displace BRD4 from the transcriptional start sites of target genes, such as Myc. nih.govnih.govaacrjournals.org This disruption of BRD4-mediated transcriptional control leads to the downregulation of key oncogenic proteins, including Myc and Cyclin D1. cellphysiolbiochem.comnih.govashpublications.orghilarispublisher.com Downregulation of Myc and Cyclin D1 contributes to the inhibition of cell proliferation and induction of cell cycle arrest. cellphysiolbiochem.comashpublications.orghilarispublisher.com

Interactions with Ras/Raf/MAPK Pathway Components

Research also indicates that this compound can interact with components of the Ras/Raf/MAPK pathway. nih.govaacrjournals.org This pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival, and is often activated in cancer. nih.govscispace.com

Studies in hepatocellular carcinoma cells have shown that this compound can suppress the phosphorylation of ERK, a key component of the MAPK pathway. nih.gov This suggests that this compound's anti-tumor activity may, in part, be mediated through the attenuation of the Ras/Raf/MAPK signaling pathway, in addition to its primary targets, PI3K and BRD4. scispace.com Furthermore, this compound has been shown to activate p38 signaling, which can contribute to its cytotoxic and apoptotic effects in cancer cells. cellphysiolbiochem.comcellphysiolbiochem.com

Impact on Cellular Homeostasis and Fate

The modulation of these key signaling pathways by this compound translates into significant impacts on cellular homeostasis and fate, primarily through the inhibition of proliferation and induction of cell cycle arrest and apoptosis.

Cell Proliferation Inhibition Mechanisms

This compound potently inhibits the proliferation of various cancer cell types, including colorectal cancer and hepatocellular carcinoma cells. cellphysiolbiochem.commedchemexpress.comglpbio.com This inhibition is a direct consequence of its effects on the PI3K-Akt-mTOR and BRD4 pathways, which are central to driving cell growth and division. cellphysiolbiochem.comnih.govaacrjournals.org

The downregulation of proteins like Myc and Cyclin D1, mediated by BRD4 inhibition, directly impairs the cellular machinery required for proliferation. cellphysiolbiochem.comnih.govashpublications.orghilarispublisher.com Similarly, the inhibition of the PI3K-Akt-mTOR pathway reduces the pro-proliferative signals within the cell. cellphysiolbiochem.comnih.govmdpi.com

Data from various studies illustrate the inhibitory effect of this compound on cell proliferation, often presented as IC50 values (half maximal inhibitory concentration) across different cell lines.

Cell Cycle Arrest Induction and Specific Checkpoints

This compound treatment leads to cell cycle arrest, a critical mechanism by which it halts cancer cell growth. cellphysiolbiochem.comashpublications.orghilarispublisher.comglpbio.comaacrjournals.org Cell cycle analysis has revealed that this compound typically induces an accumulation of cells in the G0/G1 phase, coupled with a decrease in the percentage of cells in the S and G2/M phases. cellphysiolbiochem.comashpublications.orgcellphysiolbiochem.comglpbio.comaacrjournals.org

This G1-S phase arrest is consistent with the observed downregulation of Cyclin D1, a protein essential for the progression from the G1 to the S phase of the cell cycle. ashpublications.orghilarispublisher.com By inhibiting the PI3K pathway, which activates Cyclin D1, and by downregulating Cyclin D1 through BRD4 inhibition, this compound effectively blocks cells from entering the DNA replication phase. ashpublications.orghilarispublisher.com

Studies utilizing techniques such as Propidium Iodide (PI) staining and flow cytometry have quantified the changes in cell cycle distribution upon this compound treatment. cellphysiolbiochem.comaacrjournals.org

Data Table: Effect of this compound on Cell Cycle Distribution

| Cell Line | This compound Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| HT-29 | Control | Data available | Data available | Data available | cellphysiolbiochem.com |

| HT-29 | 5 µM | Increased | Decreased | Decreased | cellphysiolbiochem.com |

| HT-29 | 10 µM | Increased | Decreased | Decreased | cellphysiolbiochem.com |

| Hep 3B | 1-10 µM | Increased | Decreased | - | medchemexpress.comaacrjournals.org |

| Hep G2 | 1-10 µM | Increased | Decreased | - | medchemexpress.comaacrjournals.org |

| SK-Hep1 | 1-10 µM | Increased | Decreased | - | medchemexpress.comaacrjournals.org |

| Huh7 | 1-10 µM | Increased | Decreased | - | medchemexpress.comaacrjournals.org |

| B-NHL lines | Low concentrations | Increased | - | - | ashpublications.orghilarispublisher.com |

Apoptosis Induction Pathways (e.g., Caspase Activation, PARP Cleavage)

This compound has been shown to induce apoptosis in various cancer cell lines. cellphysiolbiochem.commedchemexpress.comabmole.comhilarispublisher.comnih.gov Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells and is often dysregulated in cancer. Caspases are central to the execution of apoptosis, acting as both initiators and effectors of cell death. aging-us.com Caspase-3 is a key executioner caspase that, upon activation by initiator caspases, cleaves numerous cellular proteins, including PARP1. aging-us.comabcam.comfrontiersin.org Cleavage of PARP1, a DNA repair enzyme, is considered a hallmark of apoptosis. nih.govabcam.comfrontiersin.org

Studies have demonstrated that this compound treatment leads to the cleavage of PARP and caspase-3 in various cancer cells, consistent with the induction of apoptosis. nih.gov For instance, in HER2-overexpressing breast cancer cells (SKBR3 and BT474), this compound induced dose-dependent cleavage of PARP and caspase-3. nih.gov Similarly, in colorectal cancer (CRC) cells (HT-29), this compound dose-dependently increased the activities of caspase-3 and caspase-9, and increased histone-bound single-strand DNA content and TUNEL fluorescence intensity, all indicators of apoptosis activation. cellphysiolbiochem.comcellphysiolbiochem.com this compound has also been shown to induce apoptosis in aggressive B-cell Non-Hodgkin Lymphoma (B-NHL) cell lines in a dose-dependent manner. hilarispublisher.com The induction of apoptosis by this compound is linked to its inhibition of the PI3K-Akt-mTOR pathway and, in some contexts, activation of p38 signaling. cellphysiolbiochem.comcellphysiolbiochem.com

Data from studies on this compound and apoptosis induction:

| Cell Line | Observed Effect on Apoptosis Markers | Reference |

| SKBR3 and BT474 (Breast Cancer) | Induced cleavage of PARP and caspase-3. | nih.gov |

| HT-29 (Colorectal Cancer) | Increased caspase-3 and caspase-9 activity, PARP cleavage. | cellphysiolbiochem.comcellphysiolbiochem.com |

| Aggressive B-NHL cell lines | Dose-dependent induction of apoptosis. | hilarispublisher.com |

| MM.1R (Multiple Myeloma) | Induced apoptosis through caspase 3 cleavage. | nih.gov |

Effects on Autophagy Processes

Autophagy is a cellular process involving the degradation and recycling of cellular components, playing a complex role in cancer, sometimes promoting survival and sometimes contributing to cell death. mdpi.commdpi.comnih.govmedsci.org The PI3K/Akt/mTOR pathway is a key regulator of autophagy. medsci.org mTOR, a component of this pathway, negatively regulates autophagy. mdpi.commedsci.org Inhibition of mTOR can lead to the activation of autophagy. mdpi.com

This compound, as a pan-PI3K and mTOR inhibitor, might be expected to influence autophagy. Research indicates that this compound can prevent autophagy by mediating the phosphorylation of proteins involved in autophagy regulation, such as ULK1, DAP, RUBCNL/Pacer, and AMBRA1. drugbank.com Specifically, under nutrient-sufficient conditions, mTORC1 phosphorylates ULK1 at Ser-758, disrupting its interaction with AMPK and preventing ULK1 activation, thereby negatively regulating autophagy. drugbank.com this compound's action on mTOR could contribute to the modulation of these autophagy-related proteins.

While some PI3K inhibitors like LY294002 have been shown to induce autophagy in certain contexts, this compound's specific effects appear to involve preventing or inhibiting autophagy through the phosphorylation of key regulatory proteins. drugbank.comnih.gov

Modulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Stabilization

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a critical role in cellular adaptation to low-oxygen environments (hypoxia) and is often stabilized and activated in tumors. aacrjournals.orgaacrjournals.orgmdpi.comfrontiersin.org HIF-1α promotes the transcription of genes involved in glycolysis, angiogenesis, and cell survival. aacrjournals.orgfrontiersin.org Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and proteasomal degradation. mdpi.comfrontiersin.org Under hypoxic conditions, PHD activity is inhibited, leading to HIF-1α stabilization and accumulation. mdpi.comfrontiersin.org The PI3K/Akt/mTOR pathway can also influence HIF-1α levels and activity through both oxygen-dependent and independent mechanisms. aacrjournals.orgaacrjournals.orgmdpi.com

This compound has been shown to abrogate or suppress the stabilization of HIF-1α under hypoxic conditions in various cancer cell types. nih.govaacrjournals.orgnih.gov In glioma cells, this compound treatment inhibited the hypoxic stabilization of HIF-1α protein and HIF-1α HRE-dependent transcription. aacrjournals.org In renal cell carcinoma (RCC) cells, this compound treatment suppressed the hypoxic stabilization of HIF-1α and its activity in VHL-WT cells. nih.gov In multiple myeloma cells, this compound opposed the hypoxic stabilization of HIF-1α. nih.gov

Furthermore, studies in macrophages have shown that the PTEN/PI3K/AKT signaling axis controls hypoxia-induced HIF-1α stabilization, and the pan-PI3K inhibitor this compound blocked the accumulation of HIF-1α protein in response to hypoxia. aacrjournals.orgaacrjournals.org This suggests that this compound's inhibition of the PI3K/AKT pathway contributes to the decreased stability of HIF-1α, potentially promoting its degradation via the proteasome. aacrjournals.orgaacrjournals.org

Influence on Angiogenic Signaling Pathways

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. aacrjournals.orgaacrjournals.org The PI3K/Akt/mTOR pathway and HIF-1α are key regulators of angiogenesis, primarily by influencing the production of proangiogenic factors like Vascular Endothelial Growth Factor (VEGF). aacrjournals.orgaacrjournals.orgfrontiersin.org Activation of the PI3K/AKT pathway in tumor cells can increase VEGF secretion through both HIF-1 dependent and independent mechanisms. frontiersin.org

This compound has demonstrated significant antiangiogenic properties. drugbank.commedchemexpress.comabmole.comaacrjournals.orgnih.govfrontiersin.orgresearchgate.net Its antiangiogenic activity is linked to its ability to block the PI3K/Akt pathway and suppress HIF-1α stabilization, thereby reducing the expression and secretion of proangiogenic factors. aacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.net In xenograft tumor models, this compound treatment has been shown to significantly decrease microvessel density (MVD), an indicator of angiogenesis. nih.govaacrjournals.orgnih.govresearchgate.net For example, in glioma xenografts, this compound treatment resulted in a 72% decrease in MVD. aacrjournals.org In multiple myeloma xenografts, this compound demonstrated potent antiangiogenic activity with a striking decrease in MVD. nih.gov this compound has also been shown to block tumor-induced angiogenesis and inhibit VEGF and other proangiogenic factors secreted by macrophages. aacrjournals.orgaacrjournals.org Additionally, this compound can inhibit integrin-mediated migration, a process involved in angiogenesis. nih.gov

Data on this compound's antiangiogenic effects:

| Model | Observed Effect on Angiogenesis | Reference |

| Glioma xenografts | 72% decrease in microvessel density (MVD). | aacrjournals.org |

| Multiple Myeloma xenografts | Striking decrease in MVD. | nih.gov |

| LLC xenografts (in WT mice) | Reduced microvessel density (CD31 staining). | researchgate.net |

| Renal Cell Carcinoma xenografts | Potent antiangiogenic activity (MVD analysis). | nih.gov |

| Macrophages (in response to hypoxia) | Blocked tumor-induced angiogenesis, inhibited VEGF secretion. | aacrjournals.orgaacrjournals.org |

Preclinical Efficacy and Pharmacological Activity of Sf1126 in Disease Models

In Vitro Efficacy in Various Cellular Models

Preclinical studies have evaluated the effects of SF1126 on the viability, proliferation, and signaling pathways in a range of cancer cell lines. These investigations aim to understand the potential therapeutic applications of this compound and its mechanisms of action at the cellular level.

Colorectal Cancer Cell Lines (e.g., HT-29)

This compound has demonstrated potent inhibitory effects on the survival, proliferation, and cell cycle progression in colorectal cancer (CRC) cell lines, including HT-29, and in primary human colon cancer cells cellphysiolbiochem.comcellphysiolbiochem.com. Studies using the HT-29 cell line showed that this compound inhibited cell survival in a concentration- and time-dependent manner, with half maximal inhibitory concentrations (IC50) ranging from 1 to 5 µM after 72 and 96 hours of treatment cellphysiolbiochem.com. Significant activation of apoptosis was observed in this compound-treated CRC cells cellphysiolbiochem.comcellphysiolbiochem.com. Mechanistically, this compound blocked Akt-mTORC1/2 signaling and downregulated key BRD4 targets such as Myc and Cyclin D1 in CRC cells. Furthermore, this compound was found to activate p38 signaling, and inhibition or silencing of p38 reduced this compound-induced cytotoxicity and apoptosis in these cells cellphysiolbiochem.comcellphysiolbiochem.com. Notably, this compound exhibited greater potency in inhibiting human CRC cells compared to the BRD4-specific inhibitor JQ1 or the pan PI3K-Akt-mTOR inhibitor LY294002 alone or in combination cellphysiolbiochem.com.

Table 1: In Vitro Efficacy of this compound in HT-29 Colorectal Cancer Cells

| Cell Line | Effect on Survival | Effect on Proliferation | Effect on Cell Cycle | Apoptosis Induction | IC50 (72-96h) | Key Signaling Pathways Affected |

| HT-29 | Potently inhibited | Potently inhibited | Inhibited progression | Significant activation | 1-5 µM | Akt-mTORC1/2 (blocked), BRD4 targets (downregulated), p38 (activated) |

Multiple Myeloma Cell Lines (e.g., MM.1R, MM.1S)

This compound has shown potent antitumor activity against multiple myeloma (MM) cell lines. In vitro studies using 16 human MM cell lines, including MM.1R and MM.1S, demonstrated that this compound was cytotoxic to all lines tested nih.govnih.gov. The potency of this compound was augmented when combined with bortezomib (B1684674) nih.govnih.govresearchgate.net. This compound affected signaling in MM.1R cells by inhibiting phospho-AKT, phospho-ERK, and the hypoxic stabilization of HIF1α nih.govnih.gov. It also blocked the activation of AKT, ERK, p70, and S6 kinase and induced apoptosis through the cleavage of caspase 3 nih.gov. Treatment of MM.1R and MM.1S cells with clinically achievable concentrations of this compound (2–14 µM) resulted in cell killing ashpublications.org.

Table 2: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines

| Cell Lines Tested | Cytotoxicity | Synergistic Activity | Signaling Pathways Affected (MM.1R) | Apoptosis Induction |

| 16 human MM lines (including MM.1R, MM.1S) | Cytotoxic to all tested lines | Augmented with bortezomib | Phospho-AKT, Phospho-ERK, HIF1α (inhibition); AKT, ERK, p70, S6 kinase (blocked) | Induced through caspase 3 cleavage |

Hepatocellular Carcinoma Cell Lines (e.g., Hep3B, HepG2, SK-Hep1, Huh7)

This compound has been investigated for its activity in hepatocellular carcinoma (HCC) cell lines, including Hep3B, HepG2, SK-Hep1, and Huh7 aacrjournals.orgaacrjournals.orgnih.gov. As a single agent, this compound inhibited the proliferation of all four tested HCC cell lines in a dose-dependent manner aacrjournals.orgaacrjournals.org. The IC50 values for this compound in these cell lines were reported as 5.05 µmol/L for Hep3B, 6.89 µmol/L for HepG2, 3.14 µmol/L for SK-Hep1, and 2.14 µmol/L for Huh7 aacrjournals.orgaacrjournals.org. This compound and sorafenib (B1663141), as single agents or in combination, inhibited proliferation and induced cell cycle arrest with an increase in the G0–G1 phase and a decrease in the S-phase in Hep3B, HepG2, SK-Hep1, and Huh7 cells aacrjournals.org. This compound also induced apoptosis in SK-Hep1, Huh-7, and Hep3B cell lines in a dose-dependent manner, although HepG2 cells were not sensitive to the apoptosis-inducing effects of this compound alone or in combination with sorafenib aacrjournals.org. Mechanistically, the active moiety of this compound, LY294002, was shown to bind to and block BRD4 interaction with acetylated histone-H4 and displace BRD4 coactivator protein from the transcriptional start site of MYC in Huh7 and SK-Hep1 cell lines. This compound also blocked the expression levels of c-Myc in HCC cells aacrjournals.orgaacrjournals.orgnih.gov.

Table 3: In Vitro Efficacy of this compound in Hepatocellular Carcinoma Cell Lines

| Cell Line | Effect on Proliferation | IC50 (µmol/L) | Effect on Cell Cycle | Apoptosis Induction | Key Molecular Effects |

| Hep3B | Inhibited (dose-dependent) | 5.05 | Induced G0-G1 arrest | Dose-dependent increase | |

| HepG2 | Inhibited (dose-dependent) | 6.89 | Induced G0-G1 arrest | Not sensitive | |

| SK-Hep1 | Inhibited (dose-dependent) | 3.14 | Induced G0-G1 arrest | Dose-dependent increase | Blocks BRD4 interaction, displaces BRD4 coactivator, blocks c-Myc expression |

| Huh7 | Inhibited (dose-dependent) | 2.14 | Induced G0-G1 arrest | Dose-dependent increase | Blocks BRD4 interaction, displaces BRD4 coactivator, blocks c-Myc expression |

Neuroblastoma Cell Lines

Table 4: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines

| Cell Lines Tested | Effect as Single Agent (Viability) | Effect in Combination with Doxorubicin (B1662922) | Effect on Proliferation | Key Molecular Effects |

| SH-SY5Y, SH-SKNBE(1), NB-1691 (wt p53) | Marginal effects | Significantly enhanced sensitivity to doxorubicin | Inhibited | Reduced phospho-Akt and phospho-Mdm2, increased p53, diminished survivin |

| IMR-32 (MYCN amplified) | Decreased viability | Inhibited BRD4 binding and PI3K activity, suppressed MYCN expression | ||

| CHLA136 | Decreased viability | Suppressed MYCN expression and transcriptional activity |

Ewing Sarcoma Cell Lines

This compound has shown antitumor activity in Ewing sarcoma (ES) models researchgate.netpatsnap.comnih.govescholarship.org. In vitro studies assessing the effect of this compound on cell viability and PI3K signaling in a panel of human ES cell lines demonstrated that this compound decreased cell survival and inhibited the phosphorylation of AKT researchgate.netpatsnap.comnih.govescholarship.org. Some ES cell lines, such as A673, EWS502, SK-N-MC, and SK-PN-DW, showed a dose-dependent decrease in p-AKT levels upon treatment with various concentrations of this compound escholarship.org. The RDES cell line did not show a dose-dependent response to this compound in terms of cell survival escholarship.org.

Table 5: In Vitro Efficacy of this compound in Ewing Sarcoma Cell Lines

| Cell Lines Tested | Effect on Cell Survival | Effect on PI3K Signaling (p-AKT) |

| Panel of human ES cell lines (e.g., A673, EWS502, SK-N-MC, SK-PN-DW, RDES) | Decreased survival (except RDES) | Inhibited phosphorylation of AKT (dose-dependent in some lines) |

Glioma Cell Lines (e.g., from 12V-Ha-Ras transgenic mice)

This compound has demonstrated activity in glioma cell models, including those derived from the brain of 12V-Ha-Ras transgenic mice nih.govresearchgate.netnih.gov. In vitro studies using these glioma cells showed that treatment with this compound significantly decreased the levels of phospho-AKT nih.govresearchgate.net. This compound and LY294002 blocked the activation of AKT and inhibited the in vitro growth of these glioma cells nih.govresearchgate.net. This compound also decreased the baseline levels of phospho-ERK and EGF-induced activation of ERK in these cells researchgate.net. Furthermore, this compound treatment blocked integrin-dependent migration in transwell and scratch assays and caused significant changes in the organization and distribution of cortical actin on vitronectin in the glioma cells researchgate.netnih.gov. This compound treatment inhibited the in vitro proliferation of these cells researchgate.netnih.gov. The potent anti-proliferative and anti-migratory activity of this compound in this model suggests its effect is potentially mediated through a combined attenuation of PI3-kinase and MAP-kinase signaling pathways researchgate.netnih.gov.

Table 6: In Vitro Efficacy of this compound in Glioma Cell Lines (from 12V-Ha-Ras transgenic mice)

| Cell Line Source | Effect on Growth | Effect on Migration | Signaling Pathways Affected |

| Glioma cells from 12V-Ha-Ras transgenic mice | Inhibited in vitro growth and proliferation | Blocked integrin-dependent migration | Phospho-AKT (decreased), Phospho-ERK (decreased) |

Breast Cancer Cell Lines (e.g., Triple-Negative Breast Cancer)

Studies have investigated the effects of this compound on breast cancer cell lines, including those characterized as HER2-overexpressing and triple-negative breast cancer (TNBC). This compound has shown the ability to inhibit proliferation and colony formation, induce G1 cell cycle arrest, and promote apoptosis in HER2-overexpressing breast cancer cells. nih.gov This activity was observed in both trastuzumab-naive and trastuzumab-resistant cell lines. nih.gov Mechanistically, this compound treatment led to a reduction in Akt phosphorylation, a key indicator of PI3K pathway inhibition. nih.gov While this compound alone may not significantly inhibit cell viability or survival in TNBC cell lines, combinations with other agents like gefitinib (B1684475) have shown marked cell apoptosis in a dose-dependent manner. nih.gov This combination altered the expression of apoptosis markers such as cleaved caspase-3 and the Bcl-2/Bax ratio and inhibited phosphorylated AKT (p-AKT) and p70S6K, suggesting involvement of the EGFR-PI3K-AKT-mTOR-p70S6K pathway. nih.gov

Data on this compound activity in breast cancer cell lines:

| Cell Line Type | Observed Effects | Key Pathways Affected |

| HER2-overexpressing | Inhibition of proliferation and colony formation, G1 arrest, apoptosis induction | PI3K-Akt (reduced phosphorylation) |

| Triple-Negative Breast Cancer | Marked apoptosis (in combination with gefitinib) | EGFR-PI3K-AKT-mTOR-p70S6K (inhibition) nih.gov |

B-cell Non-Hodgkin Lymphoma Cell Lines

This compound has demonstrated potent activity in a panel of aggressive B-cell Non-Hodgkin Lymphoma (B-NHL) cell lines. hilarispublisher.comhilarispublisher.com Treatment with this compound inhibited cell proliferation with IC50 values typically below 4 µM. hilarispublisher.com this compound also induced apoptosis in B-NHL cells in a dose-dependent manner. hilarispublisher.com The compound induced G1 cell cycle arrest at low concentrations, contributing to the suppression of cell proliferation and a decrease in cyclin D1. hilarispublisher.com Mechanistic studies confirmed that this compound treatment led to decreased phosphorylation of Akt and GSK-3β, consistent with its role as a PI3K inhibitor. hilarispublisher.com Compared to the selective p110δ inhibitor CAL-101, this compound was generally more potent in inducing apoptosis and inhibiting cell proliferation in these cell lines. hilarispublisher.com

Data on this compound activity in B-cell Non-Hodgkin Lymphoma cell lines:

| Cell Line Type | Observed Effects | IC50 for Proliferation | Key Pathways Affected |

| Aggressive B-NHL | Inhibition of proliferation, dose-dependent apoptosis induction, G1 cell cycle arrest | < 4 µM | PI3K-Akt (decreased phosphorylation), GSK-3β (decreased phosphorylation) hilarispublisher.com |

| SUDHL-4 (GCB DLBCL) | Growth inhibition | 3.28 µM | |

| TMD-8 (ABC DLBCL) | Growth inhibition | 1.47 µM |

Prostate Cancer Cell Lines

Preclinical investigations have included the evaluation of this compound in prostate cancer cell lines. This compound has shown significant synergistic growth inhibition of prostate cancer cells when combined with docetaxel (B913) in in vitro studies. biospace.com While specific detailed findings on this compound as a single agent in prostate cancer cell lines were less prominent in the search results compared to other cancer types, its activity in xenograft models derived from prostate cancer cell lines (discussed in Section 5.2) indicates its impact on these cells. Hypoxia has been shown to enhance the expression of PIM kinases in prostate cancer cells, which can contribute to resistance to PI3K inhibitors like this compound. nih.gov

In Vivo Antitumor Activity in Xenograft and Transgenic Models

This compound has demonstrated significant antitumor activity in various in vivo cancer models, including xenografts derived from human cancer cell lines.

Colorectal Cancer Xenograft Models

In vivo studies using colorectal cancer (CRC) xenograft models, such as the HT-29 xenograft in nude mice, have shown that subcutaneous administration of this compound significantly inhibited tumor growth. cellphysiolbiochem.comcellphysiolbiochem.comnih.gov this compound was found to be more potent in inhibiting human CRC cells and HT-29 xenograft tumor growth compared to the BRD4 specific inhibitor JQ1 or the pan PI3K-Akt-mTOR inhibitor LY294002. cellphysiolbiochem.com It even demonstrated greater efficacy than the combination of JQ1 and LY294002 in killing CRC cells. cellphysiolbiochem.com These in vivo effects are associated with this compound's ability to inhibit survival, proliferation, and cell cycle progression of CRC cells, induce apoptosis, block Akt-mTORC1/2 signaling, downregulate BRD4 targets like Myc and Cyclin D1, and activate p38 signaling. cellphysiolbiochem.comcellphysiolbiochem.comnih.gov

Data on this compound activity in Colorectal Cancer Xenograft Models:

| Model Type | Observed Effects | Comparison to Other Agents |

| HT-29 Xenograft | Significant tumor growth inhibition | More potent than JQ1 or LY294002 alone or in combination cellphysiolbiochem.com |

Multiple Myeloma Xenograft Models

This compound has shown potent antitumor activity against multiple myeloma (MM) in vivo models, such as the MM.1R xenograft in subcutaneous mouse models. nih.govnih.gov Treatment with this compound significantly reduced the growth rate of tumors compared to vehicle-treated mice. nih.gov In the MM.1R tumor model, this compound treatment reduced proliferation, indicated by a decrease in PCNA-positive cells. nih.gov Furthermore, this compound demonstrated potent antiangiogenic activity in vivo against myeloma-induced angiogenesis in these models, as measured by a significant decrease in microvessel density (MVD) via CD31 immunostaining. nih.govnih.govaacrjournals.org This suggests that the antitumor effect of this compound is also associated with the inhibition of angiogenesis. nih.gov this compound treatment in these models also led to the inhibition of phospho-AKT, phospho-ERK, and the hypoxic stabilization of HIF1α. nih.gov

Data on this compound activity in Multiple Myeloma Xenograft Models:

| Model Type | Observed Effects | Key Mechanisms Involved |

| MM.1R Xenograft | Significant tumor growth rate reduction, reduced cellular proliferation, potent antiangiogenic activity (decreased MVD) | Inhibition of phospho-AKT, phospho-ERK, HIF1α stabilization nih.gov |

Hepatocellular Carcinoma Xenograft Models

The antitumor activity of this compound has been investigated in hepatocellular carcinoma (HCC) xenograft models, including those using SK-Hep1 and Huh7 cells. nih.govaacrjournals.orgresearchgate.net this compound administered subcutaneously significantly blocked the growth of SK-Hep1 and Huh7 HCC tumors in vivo. nih.gov The combination of this compound with sorafenib further significantly blocked tumor growth in these models. nih.gov this compound has been shown to block both the Ras/Raf/MAPK and PI3K/AKT/mTOR pathways in HCC cell lines. nih.gov In HCC cells, this compound also blocks c-Myc expression and displaces BRD4 from the MYC transcriptional start site. nih.gov

Data on this compound activity in Hepatocellular Carcinoma Xenograft Models:

| Model Type | Observed Effects | Key Mechanisms Involved |

| SK-Hep1 Xenograft | Significant tumor growth blockage | Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR pathways, blocking c-Myc expression, displacing BRD4 from MYC transcriptional start site nih.gov |

| Huh7 Xenograft | Significant tumor growth blockage | Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR pathways, blocking c-Myc expression, displacing BRD4 from MYC transcriptional start site nih.gov |

Neuroblastoma Xenograft Models

In neuroblastoma (NB) models, this compound has demonstrated robust antitumor activity. Studies using SK-N-BE(2) and NB9464 neuroblastoma cells in xenograft models showed significant inhibition of tumor growth with this compound treatment. researchgate.netnih.govresearchgate.net The growth rates of tumors in this compound-treated mice were significantly different compared to vehicle-treated controls. nih.gov this compound treatment inhibited neuroblastoma growth in vivo and also reduced MYCN expression and MYCN-associated transcriptional activity in certain neuroblastoma cell lines, leading to decreased cell viability. researchgate.net this compound has been shown to inhibit the phosphorylation of AKT in neuroblastoma cells and in treated tumors, suggesting inhibition of its molecular target in vivo. nih.govnih.govresearchgate.net Additionally, this compound affects neuroblastoma tumor growth by blocking tumor cell survival, proliferation, and migration. nih.gov

Ewing Sarcoma Xenograft Models

This compound has shown antitumor activity in Ewing sarcoma (ES) models. In vivo studies using A673 cells injected intrafemorally into RAG-2-/- mice demonstrated a significant reduction in tumor volume with this compound treatment. escholarship.orgnih.gov this compound decreased cell survival and inhibited the phosphorylation of AKT in human ES cell lines. escholarship.orgnih.gov This suggests that this compound has antitumor activity in ES models, potentially through the inhibition of PI3K signaling. escholarship.orgnih.gov

Glioma Xenograft Models (e.g., 12V-Ha-Ras transgenic mice)

In glioma models, including those derived from 12V-Ha-Ras transgenic mice, this compound has demonstrated marked antitumor activity. This compound displayed enhanced in vivo efficacy against a glioma subcutaneous xenograft model (U87MG cell line) compared to a control compound. aacrjournals.org Treatment of glioma cells derived from 12V-Ha-Ras transgenic mice with this compound blocked the activation of AKT and inhibited in vitro growth. researchgate.netnih.govnih.gov this compound treatment also inhibited in vivo growth of pre-established subcutaneous tumors in a xenograft model using these cells. researchgate.netnih.govnih.gov The anti-tumor effects in this model are suggested to be mediated potentially through a combined attenuation of PI3-kinase and MAP-kinase signaling pathways. researchgate.netnih.govnih.gov this compound has also shown marked antitumor activity in other glioma xenograft models, such as LN229, LN229vIII, U251, and U251vIII. aacrjournals.org

Other Solid Tumor Xenograft Models (e.g., prostate cancer, breast cancer, ovarian carcinoma, renal cell carcinoma)

This compound has demonstrated significant single-agent antitumor activity in xenograft models of various other solid tumors, including prostate cancer, breast cancer, ovarian carcinoma, and renal cell carcinoma. aacrjournals.orgnih.govnih.govnih.gov

In prostate cancer, this compound displayed greater antitumor activity compared to a control compound against the PC-3 cell line in nude mice, reducing tumor growth by 76%. aacrjournals.org this compound also augmented the antitumor activity of taxotere in a prostate cancer model. aacrjournals.org

This compound has shown single-agent activity against breast cancer xenografts. aacrjournals.orgnih.gov It inhibited proliferation and induced apoptosis in trastuzumab-naïve and trastuzumab-resistant HER2-over-expressing breast cancer cells in vitro. nih.gov

While the search results indicate preclinical activity in ovarian carcinoma xenograft models nih.govresearchgate.netsemanticscholar.org, specific detailed findings regarding tumor growth inhibition in these models were not explicitly provided in the same way as for other tumor types in the immediate search results.

In renal cell carcinoma (RCC) xenografted mice, this compound administered subcutaneously resulted in marked inhibition of tumor growth, showing greater than 90% inhibition. nih.gov These results validate the in vivo efficacy of this compound in RCC models. nih.gov

Summary of Preclinical Efficacy in Xenograft Models:

| Tumor Type | Xenograft Model(s) Used | Key Findings |

| Neuroblastoma | SK-N-BE(2), NB9464 | Robust antitumor activity, significant inhibition of tumor growth, reduced MYCN expression, inhibited pAKT, blocked survival, proliferation, and migration. researchgate.netnih.govresearchgate.net |

| Ewing Sarcoma | A673 (intrafemoral) | Significant reduction in tumor volume, decreased cell survival, inhibited pAKT. escholarship.orgnih.gov |

| Glioma | 12V-Ha-Ras transgenic mouse glioma cells, U87MG, LN229, LN229vIII, U251, U251vIII | Marked antitumor activity, inhibited in vitro growth, inhibited in vivo tumor growth, blocked pAKT, attenuated MAP-kinase signaling. aacrjournals.orgresearchgate.netnih.govnih.gov |

| Prostate Cancer | PC-3 | Greater antitumor activity (76% reduction in growth), augmented activity with taxotere. aacrjournals.org |

| Breast Cancer | Not specified in detail in search results | Single-agent activity, inhibited proliferation and induced apoptosis in HER2-over-expressing cells (in vitro). aacrjournals.orgnih.gov |

| Ovarian Carcinoma | Not specified in detail in search results | Preclinical activity indicated. nih.govresearchgate.netsemanticscholar.org |

| Renal Cell Carcinoma | Caki, 786-0 | Marked inhibition of tumor growth (>90% inhibition). nih.gov |

Anti-Angiogenic Effects in Preclinical Models

Modulation of Microvessel Density (MVD) in Tumors

This compound treatment has been shown to significantly reduce microvessel density (MVD) in tumors. In this compound-treated tumors, a 72% decrease in MVD was observed compared to control tumors. aacrjournals.org This suggests significant anti-angiogenic properties in vivo. In multiple myeloma xenograft models, this compound demonstrated potent anti-angiogenic activity as measured by a striking decrease in microvessel density. nih.gov Similarly, in neuroblastoma xenografts, CD31 staining showed that microvessel density was significantly reduced in tumors from mice treated with this compound compared to vehicle. nih.govresearchgate.net Microvessel density analysis of renal cell carcinoma tumor tissues also demonstrated that this compound has potent antiangiogenic activity in vivo. nih.gov

Data on Microvessel Density Modulation:

| Tumor Type | Method of MVD Assessment | Observed Effect of this compound Treatment on MVD |

| General Tumors | Quantitation | 72% decrease compared to controls. aacrjournals.org |

| Multiple Myeloma | CD31 immunostaining | Striking decrease (p<0.007). nih.gov |

| Neuroblastoma | CD31 staining | Significantly reduced (P < 0.001). nih.govresearchgate.net |

| Renal Cell Carcinoma | Analysis of tumor tissue | Potent antiangiogenic activity. nih.gov |

Impact on Vascular Endothelial Growth Factor (VEGF) Expression

The anti-angiogenic activity of this compound correlates with a block in the HIF-1α–VEGF signaling in tumor cells. aacrjournals.org this compound blocks HIF-1α accumulation and profoundly inhibits HIF-1α transcription activity in glioma cells, leading to a 90% suppression. aacrjournals.org this compound also opposed the hypoxic stabilization of HIF-1α in multiple myeloma cells. nih.gov HIF-1α is a control point for the hypoxic induction of VEGF, and its regulation by PI3K inhibitors like this compound can impact VEGF expression. aacrjournals.org

Anti-Metastatic Potential in Preclinical Models

This compound has shown promise in inhibiting metastasis in various preclinical cancer models. In a B16F10 melanoma experimental metastasis model, treatment with this compound resulted in a significant reduction in the number of metastatic foci observed in the lungs of mice. Compared to wild-type mice, this compound-treated mice showed a 60% reduction in metastatic nodules researchgate.net. This inhibition of experimental metastasis correlated with prolonged survival in the treated mice, suggesting the potential efficacy of this compound in preventing the spread of melanoma researchgate.net.

Studies in neuroblastoma preclinical models have also indicated that this compound can suppress metastasis researchgate.net. This compound, acting as a dual inhibitor of PI3K and bromodomain-containing protein 4 (BRD4), has been shown to suppress neuroblastoma tumor growth, angiogenesis, and metastasis in preclinical studies researchgate.net.

Furthermore, this compound has been reported to block tumor angiogenesis and metastasis in various preclinical mouse models, including neuroblastoma researchgate.net. The anti-metastatic effects may be linked to its ability to inhibit integrin-dependent migration of cancer cells, as observed in glioma cells where this compound treatment blocked migration in transwell and scratch assays and altered the organization of cortical actin researchgate.net.

The anti-metastatic activity of this compound is likely attributed to its multifaceted mechanisms, including the inhibition of the PI3K pathway, which plays a critical role in cell survival, proliferation, migration, and angiogenesis aacrjournals.orgoncotarget.com. By targeting integrins, this compound may also directly interfere with cancer cell adhesion and migration, key processes in the metastatic cascade aacrjournals.orgnih.gov.

Data from Preclinical Studies on this compound Anti-Metastatic Activity:

| Cancer Model | Observed Anti-Metastatic Effect | Key Findings | Source |

| B16F10 Melanoma (Experimental) | 60% reduction in pulmonary metastatic nodules | Correlated with prolonged survival. | researchgate.net |

| Neuroblastoma | Suppression of metastasis | Dual PI3K/BRD4 inhibition involved; also suppressed growth and angiogenesis. | researchgate.netresearchgate.net |

| Glioma Cells (In vitro) | Blocked integrin-dependent migration | Inhibited migration in transwell/scratch assays; altered actin organization. | researchgate.net |

| CRPC Bone Metastasis (Preclinical) | Reduced osteoblastic lesion area; no significant change in tumor volume | Effects potentially influenced by bone microenvironment resistance mechanisms. | ajceu.us |

Combination Therapeutic Strategies with Sf1126 in Preclinical Research

Synergistic Effects with Established Anticancer Agents

SF1126 has demonstrated synergistic activity when combined with several standard-of-care chemotherapies and targeted therapies in preclinical models of various cancers.

Sorafenib (B1663141) in Hepatocellular Carcinoma Models

Studies in hepatocellular carcinoma (HCC) cell lines (Hep3B, HepG2, SK-Hep1, and Huh7) and in vivo xenograft models have investigated the combination of this compound and sorafenib aacrjournals.orgaacrjournals.orgresearchgate.net. Sorafenib, a multi-kinase inhibitor, primarily targets the Ras/Raf/MAPK pathway, while this compound inhibits the PI3K/AKT/mTOR pathway nih.govnih.gov. Deregulation of both pathways is significant in HCC aacrjournals.orgresearchgate.net.

In vitro experiments showed that this compound and sorafenib, both as single agents, inhibited the proliferation of HCC cell lines in a dose-dependent manner aacrjournals.orgaacrjournals.orgresearchgate.net. The combination of this compound and sorafenib resulted in increased inhibition of HCC proliferation researchgate.net. Synergy analysis using the Chou-Talalay method indicated synergistic inhibition of proliferation in some cell lines researchgate.net. For instance, in Huh7 cells, combination index (CI) values were below 1, indicating synergy researchgate.net.

In vitro Proliferation Inhibition (IC50 µM):

| Cell Line | This compound Alone | Sorafenib Alone | This compound + Sorafenib (1:1 ratio) | Combination Index (CI) |

| Hep3B | 5.05 | Not specified | Not specified | 1.049 (Additive) aacrjournals.org |

| HepG2 | 6.89 | Not specified | Not specified | Not specified |

| SK-Hep1 | 3.14 | Not specified | Not specified | 0.6, 0.7, 0.5 (Synergistic) researchgate.net |

| Huh7 | 2.14 | Not specified | Not specified | Below 1 (Synergistic) researchgate.net |

The combination treatment also suppressed proliferation by inducing cell-cycle arrest, particularly in the G0–G1 phase, and promoting apoptosis in HCC cells aacrjournals.orgaacrjournals.org. In vivo studies demonstrated that treatment with this compound alone or in combination with sorafenib showed significant antitumor activity in HCC xenografts aacrjournals.orgresearchgate.net. The combined treatment suppressed tumor growth, which was associated with the downregulation of key signaling pathways, including c-MYC, PI3K/AKT/mTOR, and Ras/Raf/MAPK pathways in vivo aacrjournals.org.

Bortezomib (B1684674) in Multiple Myeloma Models

Preclinical studies have evaluated this compound in combination with bortezomib, a proteasome inhibitor, in multiple myeloma (MM) models nih.govnih.govscispace.comproquest.com. The PI3K and AKT signaling pathways are known to play a significant role in the survival and chemoresistance of MM cells nih.govnih.gov.

This compound demonstrated cytotoxic activity against a panel of human MM cell lines nih.govnih.gov. The addition of bortezomib augmented the potency of this compound nih.govnih.gov. In vitro studies showed that the combination of this compound and bortezomib significantly enhanced the anti-MM effects compared to either agent alone nih.gov.

In vivo studies using human myeloma xenografts in athymic mice showed that this compound strikingly inhibited MM tumor growth and angiogenesis nih.govnih.gov. While the provided text specifically mentions augmented activity of this compound with bortezomib in vitro, the in vivo data presented focuses on this compound monotherapy nih.govnih.gov.

In vitro Anti-MM Activity:

| Agent(s) | Effect on MM Cell Lines |

| This compound Alone | Cytotoxic to all tested lines nih.govnih.gov |

| This compound + Bortezomib | Augmented anti-MM activity nih.govnih.gov |

Doxorubicin (B1662922) in Neuroblastoma Models

The combination of this compound and doxorubicin has been investigated in preclinical models of neuroblastoma (NB) nih.govresearchgate.netmdpi.com. This compound acts as a PI-3K inhibitor, targeting the PI-3 kinase-Akt-MDM2-survivin signaling axis, which is relevant in high-risk NB nih.gov.

This compound was found to increase the sensitivity of NB cell lines to doxorubicin in vitro nih.govresearchgate.net. Marked synergistic activity was observed when this compound was combined with doxorubicin nih.gov.

In vitro Synergy with Doxorubicin in Neuroblastoma:

| Combination | Effect in NB Cell Lines |

| This compound + Doxorubicin | Marked synergistic activity nih.govresearchgate.net |

Isobologram analysis of combined IC50 doses of doxorubicin and this compound showed that the combined effect was synergistic, as the data points lay below the line of additivity researchgate.net. This compound treatment also induced PARP cleavage and blocked Akt and MDM2 activation in NB cell lines researchgate.net.

Gefitinib (B1684475) in Triple-Negative Breast Cancer Models

Preclinical research has explored the combination of this compound and gefitinib in triple-negative breast cancer (TNBC) models mdpi.comsci-hub.sedntb.gov.uanih.govwjgnet.com. Gefitinib is an EGFR inhibitor, and aberrant activation of the PI3K/AKT/mTOR pathway is linked to the development and progression of TNBC nih.govwjgnet.com.

In TNBC cell lines (MDA-MB-231, MDA-MB-436), treatment with gefitinib or this compound alone did not significantly inhibit cell viability or survival nih.gov. However, the combination of gefitinib and this compound resulted in marked cell apoptosis in a dose-dependent manner nih.gov.

In vitro Apoptosis Induction in TNBC:

| Treatment | Effect on TNBC Cells |

| Gefitinib Alone | No significant inhibition of viability/survival nih.gov |

| This compound Alone | No significant inhibition of viability/survival nih.gov |

| Gefitinib + this compound | Marked cell apoptosis (dose-dependent) nih.gov |

The combination altered the expression of apoptosis markers, such as cleaved caspase-3 and the Bcl-2/Bax ratio nih.gov.

Rituximab (B1143277) in B-cell Non-Hodgkin Lymphoma Models

This compound has been investigated in combination with rituximab in preclinical models of aggressive B-cell Non-Hodgkin Lymphoma (B-NHL) hilarispublisher.com. Rituximab is a monoclonal antibody targeting the CD20 antigen on B cells dovepress.comnih.gov. The PI3K pathway is activated in B-NHL hilarispublisher.com.

In aggressive B-NHL cell lines, this compound alone showed potent activity, inhibiting cell proliferation and inducing apoptosis in a dose-dependent manner hilarispublisher.com. The combination of this compound and rituximab enhanced apoptosis in diffuse large B-cell lymphoma (DLBCL) cell lines (SUDHL-4 and TMD-8) compared to either agent alone hilarispublisher.com.

In vitro Apoptosis Enhancement in B-NHL:

| Treatment | Effect on DLBCL Cells |

| This compound Alone | Induced apoptosis hilarispublisher.com |

| Rituximab Alone | Induced apoptosis hilarispublisher.com |

| This compound + Rituximab | Enhanced apoptosis hilarispublisher.com |

This suggests that rituximab can increase the anti-tumor activity of PI3K inhibitors in B-NHL cells hilarispublisher.com.

Mechanistic Basis of Synergy in Combinatorial Approaches

The synergistic effects observed with this compound in combination therapies are primarily attributed to its role as a pan-PI3K inhibitor and its impact on key signaling pathways involved in cancer cell survival, proliferation, and resistance. This compound is a prodrug of LY294002, designed for enhanced delivery to tumors nih.govascopubs.orgcellphysiolbiochem.com. It inhibits all Class I isoforms of PI3K hilarispublisher.com.

In the context of combination therapies, this compound's inhibition of the PI3K/AKT/mTOR pathway can:

Counteract survival signals: Many established anticancer agents can activate the PI3K/AKT pathway as a compensatory survival mechanism, leading to resistance nih.govwjgnet.com. This compound's inhibition of this pathway can block such escape routes, enhancing the effectiveness of the co-administered drug. For example, in HCC, the PI3K/AKT/mTOR pathway is reactivated in sorafenib-resistant cells nih.gov. Combining this compound with sorafenib inhibits both the Ras/Raf/MAPK and PI3K/AKT/mTOR pathways aacrjournals.orgresearchgate.net.

Promote apoptosis: this compound has been shown to induce apoptosis in various cancer cell types nih.govnih.govcellphysiolbiochem.comnih.gov. Combinations with agents like doxorubicin or gefitinib can enhance this apoptotic effect nih.govresearchgate.netnih.gov. In TNBC, the combination of this compound and gefitinib induced apoptosis through the EGFR-PI3K-AKT-mTOR-p70S6K pathway nih.gov.

Inhibit proliferation and cell cycle progression: this compound can inhibit cell proliferation and induce cell cycle arrest aacrjournals.orgaacrjournals.orghilarispublisher.comcellphysiolbiochem.comnih.gov. Combining it with agents that also affect the cell cycle or proliferation can lead to enhanced growth inhibition aacrjournals.orgaacrjournals.org.

Modulate other pathways: Beyond PI3K inhibition, this compound has been shown to have other effects, such as blocking BRD4 interaction in HCC cells, which can contribute to its activity and synergy aacrjournals.orgresearchgate.net. In colorectal cancer cells, this compound also activated p38 signaling, which contributed to its cytotoxicity cellphysiolbiochem.com.

The synergistic effects observed with this compound in combination therapies highlight the potential of targeting the PI3K pathway alongside other oncogenic drivers to improve treatment outcomes in various cancers.

Rational Design of Novel Combination Regimens

The rational design of combination therapeutic strategies with this compound in preclinical research is driven by its multifaceted mechanism of action, primarily its inhibition of the PI3K pathway and, as more recently understood, its activity against BRD4 aacrjournals.orgpatsnap.comnih.govresearchgate.net. The PI3K/AKT/mTOR pathway is frequently activated in various cancers and plays a critical role in cell survival, proliferation, and resistance to therapy tandfonline.commdpi.com. BRD4 is involved in transcriptional regulation of key oncogenes, and its inhibition has shown promise in several malignancies aacrjournals.orgpatsnap.comresearchgate.net. Combining this compound with agents targeting complementary or synergistic pathways aims to achieve enhanced antitumor activity, prevent or overcome resistance mechanisms, and potentially reduce the effective doses required, thereby potentially mitigating off-target effects tandfonline.comsemanticscholar.org.